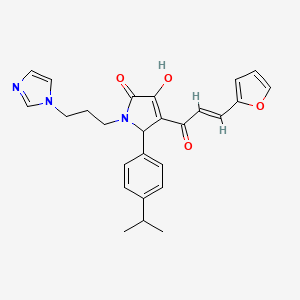
(E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H27N3O4 and its molecular weight is 445.519. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- This compound is related to a class of compounds synthesized through various chemical reactions, involving imidazoles and pyrroles. A study by Singh et al. (2014) focuses on the synthesis of similar pyrrole chalcone derivatives, highlighting the methods used for their preparation and characterization (Singh, Rawat, & Sahu, 2014).
- Abdelhamid, Abdou, & Mahgoub (1992) describe the synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, showcasing the variety of chemical pathways utilized in the synthesis of such compounds (Abdelhamid, Abdou, & Mahgoub, 1992).
Chemical Properties and Applications
- Li, Ni, & Yong (2018) explore the synthesis and photoluminescent properties of coordination compounds based on imidazo[1,2-a]pyridine ligands, which indicates potential applications in materials science, especially in light-emitting devices (Li, Ni, & Yong, 2018).
- Masurier et al. (2016) conducted a study on converting imidazo[1,2-a]pyridinylidene furan-2-ones to pyrrol-2-one analogues, which has implications in the field of organic synthesis and the development of novel compounds with specific properties (Masurier, Lebrun, Canitrot, Chezal, & Moreau, 2016).
Biological and Antimicrobial Activities
- The biological activities of compounds similar to (E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one are also of interest. Zaki, Sayed, & Elroby (2016) report on the antimicrobial activity of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, showing that such compounds can be potent in combating bacterial growth (Zaki, Sayed, & Elroby, 2016).
Potential in Material Science and Organic Synthesis
- The compound's structure suggests potential utility in material science and organic synthesis. Cui, Zhu, Li, & Cao (2018) discuss the synthesis of imidazo[1,2-a]pyridine derivatives through a domino reaction, which could be relevant for the synthesis of materials with unique properties (Cui, Zhu, Li, & Cao, 2018).
properties
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-18(2)19-6-8-20(9-7-19)24-23(22(30)11-10-21-5-3-16-33-21)25(31)26(32)29(24)14-4-13-28-15-12-27-17-28/h3,5-12,15-18,24,31H,4,13-14H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOYSYONEDKMJZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

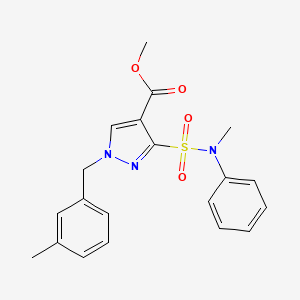
![3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2954241.png)
![N''-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)oxazolidin-2-yl]methyl]-N-phenethyl-oxamide](/img/structure/B2954243.png)
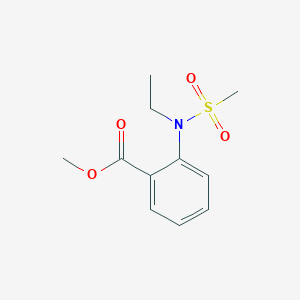
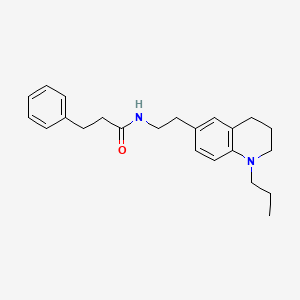
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2954250.png)
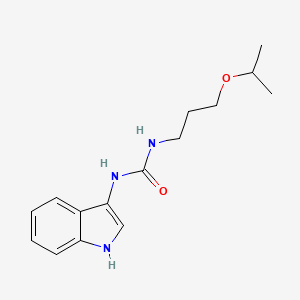
![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2954252.png)

![4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2954255.png)


![8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2954261.png)
